N-{3-[(2-methylpropanoyl)amino]phenyl}-1-phenylcyclopentanecarboxamide
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Overview
Description
N-[3-(2-METHYLPROPANAMIDO)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound with a unique structure that combines a phenyl group, a cyclopentane ring, and an amido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-METHYLPROPANAMIDO)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the following steps:
Formation of the Amido Group: This step involves the reaction of 3-aminophenyl with 2-methylpropanoic acid to form the amido group.
Cyclopentane Ring Formation: The cyclopentane ring is introduced through a cyclization reaction involving the intermediate compound.
Phenyl Group Addition: The phenyl group is added through a substitution reaction, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-METHYLPROPANAMIDO)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and cyclopentane groups can undergo substitution reactions with halogens or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(2-METHYLPROPANAMIDO)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(2-METHYLPROPANAMIDO)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-methylpropanamido)phenyl]naphthalene-1-carboxamide
- N-[3-methoxy-4-(2-methylpropanamido)phenyl]butanamide
- N-aryl mercaptoacetamides
Uniqueness
N-[3-(2-METHYLPROPANAMIDO)PHENYL]-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H26N2O2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[3-(2-methylpropanoylamino)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H26N2O2/c1-16(2)20(25)23-18-11-8-12-19(15-18)24-21(26)22(13-6-7-14-22)17-9-4-3-5-10-17/h3-5,8-12,15-16H,6-7,13-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
HBICBJYRSWVQND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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